Capacitive DNA Biosensor Sensitivity: C9 Chain Length Optimization vs. C3, C6, C8, and C11 Blocking Thiols
In a label-free capacitive DNA biosensor using immobilized acpcPNA probes, 9-mercapto-1-nonanol (9-MNL) produced a capacitive response of approximately -150 nF cm⁻² upon target DNA hybridization, compared to approximately -75 nF cm⁻² for 6-mercapto-1-hexanol (C6) and negligible responses for C3 and C8 blocking thiols under identical assay conditions [1]. The C9 chain length matched the total spacer length of the immobilized acpcPNA probe, yielding optimal probe orientation and hybridization accessibility. The -OH terminated 9-MNL provided superior signal compared to the -CH₃ terminated 1-dodecanethiol (C12) of similar length [1].
| Evidence Dimension | Capacitive response signal (ΔC) upon target DNA hybridization |
|---|---|
| Target Compound Data | ~ -150 nF cm⁻² |
| Comparator Or Baseline | 6-mercapto-1-hexanol (C6): ~ -75 nF cm⁻²; 3-mercapto-1-propanol (C3): negligible; 8-mercapto-1-octanol (C8): negligible; 11-mercapto-1-undecanol (C11): not optimal due to length mismatch |
| Quantified Difference | 9-MNL yields approximately 2-fold higher response than C6; substantially higher than C3, C8, and C11 for this probe architecture |
| Conditions | Gold electrode, acpcPNA probe immobilization, capacitive detection system, target DNA concentration range 1.0×10⁻¹¹ to 1.0×10⁻⁸ M |
Why This Matters
This quantifies that 9-MNL provides the optimal spacer length for acpcPNA-based capacitive DNA sensors, directly translating to higher detection sensitivity and lower limit of detection in the picomolar range.
- [1] Thipmanee O, Samanman S, Sankoh S, Numnuam A, Limbut W, Kanatharana P, et al. Label-free capacitive DNA sensor using immobilized pyrrolidinyl PNA probe: Effect of the length and terminating head group of the blocking thiols. Biosens Bioelectron. 2012;38(1):430-435. View Source
